Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Overview
Description
Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core with a butyl group and a morpholinyl-phenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a condensation reaction between a suitable dicarboxylic acid and an amine.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Morpholinyl-Phenylamino Group: This step involves the coupling of a morpholine derivative with a phenylamine, followed by its attachment to the pyrrolidinedione core through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinyl or phenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-{[4-(4-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate: Similar structure but with a piperidinyl group instead of a morpholinyl group.
1-butyl-3-{[4-(4-pyrrolidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione is unique due to the presence of the morpholinyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
IUPAC Name |
acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3.C2H4O2/c1-2-3-8-21-17(22)13-16(18(21)23)19-14-4-6-15(7-5-14)20-9-11-24-12-10-20;1-2(3)4/h4-7,16,19H,2-3,8-13H2,1H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOSTVTVCGVCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.